Pyrido[2,3-d]pyrimidine-2,4,6-triamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N6 |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
pyrido[2,3-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C7H8N6/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H,8H2,(H4,9,10,11,12,13) |
InChI Key |
JQIKDDJQTCSYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=NC(=C21)N)N)N |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 2,3 D Pyrimidine 2,4,6 Triamine and Its Analogues
Strategies for Pyrido[2,3-d]pyrimidine (B1209978) Core Construction
The fundamental approach to synthesizing the pyrido[2,3-d]pyrimidine system involves the fusion of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) ring. jocpr.com This can be achieved through several distinct strategies, including the addition of carbon fragments to an appropriately substituted aminopyrimidine or through convergent one-pot reactions that assemble the bicyclic structure from multiple simple precursors.
Pyrimidine Ring System Annulation Approaches
The construction of the pyridine ring onto a pyrimidine core is a cornerstone of pyrido[2,3-d]pyrimidine synthesis. jocpr.com This strategy typically starts with an aminopyrimidine, such as 6-aminouracil (B15529) or 2,4,6-triaminopyrimidine (B127396), which is activated towards electrophilic attack at the C5 position. jocpr.com The pyridine ring is then formed by reacting the aminopyrimidine with a synthon that provides the remaining carbon atoms needed for cyclization.
Key annulation strategies include:
Reaction with 1,3-Dicarbonyl Compounds: 6-Aminopyrimidines react readily with 1,3-diketones to yield various substituted pyrido[2,3-d]pyrimidines. jocpr.com For instance, the reaction of 6-aminouracil with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com The regioselectivity of this reaction, when using unsymmetrical diketones, is controlled by the preferential reaction of the more reactive carbonyl group with the C5 position of the pyrimidine. jocpr.com
Cyclocondensation with α,β-Unsaturated Ketones: The reaction of 6-aminouracil with α,β-unsaturated ketones, such as 1,5-diphenyl-1,4-pentadien-3-one, provides a convenient and regioselective method for the synthesis of substituted pyrido[2,3-d]pyrimidones through a cyclocondensation process. researchgate.net
Condensation with Malonaldehyde Derivatives: A direct route to the 2,4-diamino substituted core involves the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde. nih.govnih.govmdpi.com This single-step reaction forms 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be subsequently reduced to the corresponding 6-amino derivative, a key precursor for Pyrido[2,3-d]pyrimidine-2,4,6-triamine. nih.govnih.govmdpi.com
Reaction with Acetylenic Esters: 6-Aminouracil and its N-alkylated derivatives react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in protic solvents to form 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines. jocpr.com
| Pyrimidine Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| 6-Aminouracil | Acetylacetone (1,3-Diketone) | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
| 6-Aminouracil | 1,5-Diphenyl-1,4-pentadien-3-one (α,β-Unsaturated Ketone) | 7-Styrylpyrido[2,3-d]pyrimidone | researchgate.net |
| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.govnih.govmdpi.com |
| 6-Aminouracil | Dimethyl acetylenedicarboxylate (DMAD) | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidine | jocpr.com |
One-Pot and Multi-Component Reaction Protocols
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like pyrido[2,3-d]pyrimidines from simple starting materials in a single step. orgchemres.orgtandfonline.com These protocols are highly valued in green chemistry as they often reduce waste, simplify procedures, and improve atomic efficiency. scispace.comnih.gov
A common MCR strategy involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or cyanoacetamide), and an aminopyrimidine derivative. tandfonline.comscispace.comsemanticscholar.org The reaction mechanism typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. scispace.comnih.gov
Various catalysts and reaction conditions have been employed to facilitate these reactions, including:
Nano magnetite Schiff base complexes. tandfonline.com
Sodium lauryl sulfate (B86663) (SDS) in aqueous media. scispace.com
The organocatalyst 4-Dimethylaminopyridine (DMAP) under ultrasonic irradiation. semanticscholar.org
Microwave irradiation, which can accelerate the reaction. nih.govresearchgate.net
Use of environmentally friendly solvents like water or ethanol, or even solvent-free conditions. scispace.comnih.govresearchgate.net
For example, a series of pyrido[2,3-d]pyrimidine derivatives can be synthesized in high yields through a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 6-amino-1,3-dimethyluracil (B104193) in an ethanol/water mixture. tandfonline.com Another approach utilizes the reaction of aromatic aldehydes, cyanoacetamide, and 6-aminouracil in DMF with DMAP as a catalyst under ultrasound, offering advantages such as short reaction times and excellent yields. semanticscholar.org
| Components | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| Aromatic aldehyde, Malononitrile, 6-Amino-1,3-dimethyluracil | Nano magnetite Schiff base complex | High yields, catalyst separable by magnet | tandfonline.com |
| Aromatic aldehyde, Malononitrile, 6-Amino-4-hydroxy-2-mercaptopyrimidine | Sodium lauryl sulfate (SDS) in water | Green synthesis, automatic aromatization | scispace.com |
| α,β-Unsaturated esters, Amidine systems, Malononitrile | Microwave-assisted | High yield, provides multifunctionalized products | researchgate.net |
| Aromatic aldehydes, Cyanoacetamide, 6-Aminouracil | 4-Dimethylaminopyridine (DMAP) / Ultrasonic irradiation | Short reaction time, excellent yields (81-93%) | semanticscholar.org |
Derivatization and Structural Modification at Key Positions
Once the pyrido[2,3-d]pyrimidine core is constructed, its properties can be fine-tuned through derivatization and structural modification. These modifications are crucial for exploring the structure-activity relationships of these compounds. Key positions for modification include the exocyclic amino groups and various positions on the heterocyclic ring system itself.
N-Alkylation and N-Substitution Reactions
Substitution at the nitrogen atoms, particularly the exocyclic amino groups, is a common strategy for creating analogues of this compound. Reductive amination is a key method used to introduce a variety of substituents. nih.govmdpi.com
This process typically involves two steps:
Imine Formation: The 6-amino group of a precursor like 2,4,6-triaminopyrido[2,3-d]pyrimidine reacts with an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) to form an imine intermediate. nih.govmdpi.com
Reduction: The imine is then reduced to the corresponding secondary amine. nih.govmdpi.com
Furthermore, selective methylation of the newly formed secondary amine at the N6 position can be achieved using reagents like formaldehyde (B43269) and sodium cyanoborohydride. nih.govmdpi.com This N-alkylation step allows for the introduction of a methyl group, leading to tertiary amine derivatives. nih.govmdpi.com However, careful control of reaction conditions is necessary to avoid potential over-alkylation at other nitrogen atoms, such as N2 or N4.
| Reaction Type | Reagents | Position of Modification | Example Product | Reference |
|---|---|---|---|---|
| Reductive Amination | Various aldehydes (ArCHO) | N6-amino group | N6-substituted triamines | nih.govmdpi.com |
| N-Methylation | Formaldehyde, Sodium cyanoborohydride | N6-amino group | N6-methyl-N6-arylmethyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine | nih.govmdpi.com |
| N-Alkylation | Ethyl iodide, n-Propyl iodide | N1 and N3 of uracil (B121893) precursor | 1,3-Disubstituted-6-aminouracils | nih.gov |
Functionalization at the Pyrido[2,3-d]pyrimidine Ring System
Direct modification of the bicyclic core allows for the introduction of diverse functional groups, significantly expanding the chemical space of accessible analogues. A common strategy involves the synthesis of a halogenated pyrido[2,3-d]pyrimidine intermediate, which can then undergo nucleophilic substitution reactions.
For example, a pyrido[2,3-d]pyrimidone can be chlorinated using phosphorus oxychloride to yield a 2,4-dichloropyrido[2,3-d]pyrimidine. mdpi.com These chloro groups are highly reactive and can be displaced by various nitrogen and oxygen nucleophiles, providing access to a wide array of derivatives substituted at the C2 and C4 positions. nih.gov
Other functionalization methods include:
Oxidation: Methylthio groups attached to the ring can be oxidized to the corresponding sulfones, which are also good leaving groups for subsequent substitution reactions. nih.gov
Reaction with Carbon Electrophiles: The pyrido[2,3-d]pyrimidine core can be functionalized by reaction with electrophiles like diethyl oxalate (B1200264) or carbon disulfide to introduce carboxylate or thioxo groups, respectively. nih.gov
Regioselective Synthesis of Analogues
Controlling the regiochemistry during the synthesis of pyrido[2,3-d]pyrimidine analogues is critical for obtaining specific isomers. The choice of reactants and reaction conditions can dictate the final substitution pattern of the product.
A highly regioselective synthesis has been reported using 6-aminouracil derivatives in a Michael or Hantzsch-type condensation. nih.gov This approach offers total regiochemical control, eliminating the need for subsequent oxidation steps and providing the desired pyrido[2,3-d]pyrimidine derivatives directly. nih.gov
The reaction of 6-aminouracil with unsymmetrical 1,3-dicarbonyl compounds also demonstrates regioselectivity. The cyclization is governed by the initial reaction of the more electrophilic carbonyl group with the nucleophilic C5 position of the pyrimidine ring, thus directing the orientation of the newly formed pyridine ring. jocpr.com Similarly, the cyclocondensation reaction between 6-aminouracil and 1,5-diphenyl-1,4-pentadien-3-one has been found to be highly regioselective, yielding a single product. researchgate.net These methods are invaluable for the targeted synthesis of specific, structurally defined pyrido[2,3-d]pyrimidine analogues.
Advanced Synthetic Techniques and Catalysis
Modern synthetic strategies for pyrido[2,3-d]pyrimidines often employ sophisticated techniques and catalytic systems to achieve high efficiency, regioselectivity, and molecular diversity. These approaches are crucial for accessing complex analogues, including those of this compound.
Reductive amination and alkylation are powerful methods for introducing amino and alkylamino groups onto the pyrido[2,3-d]pyrimidine core. These reactions typically involve the formation of an imine or a related intermediate, which is then reduced in situ.
A common strategy involves the use of a suitable amine and a reducing agent. For instance, the synthesis of certain pyrido[2,3-d]pyrimidine-2,4-diamines has been achieved through the reductive amination of a 6-amino analogue with various aldehydes. nih.govnih.gov In a subsequent step, N-methylation can be accomplished via reductive alkylation using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride. nih.govnih.gov
Another example involves the reductive condensation of a cyano-substituted pyrido[2,3-d]pyrimidine with an aniline (B41778) derivative in the presence of Raney Ni, followed by reductive alkylation to introduce a methyl group. nih.govmdpi.com Similarly, reductive N9-alkylation using sodium cyanoborohydride has been employed to produce the final compound in the synthesis of N6-substituted this compound analogues. nih.govmdpi.com
Table 1: Examples of Reductive Amination and Alkylation in Pyrido[2,3-d]pyrimidine Synthesis
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | 1. Raney Ni, DMF (reduction) 2. 3,4,5-Trimethoxybenzaldehyde (reductive amination) | 2,4-Diamino-6-((3,4,5-trimethoxybenzyl)amino)pyrido[2,3-d]pyrimidine | nih.govnih.gov |
| 6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine | 1. 3,4,5-Trimethoxyaniline, Raney Ni, Acetic Acid 2. Formaldehyde, Sodium cyanoborohydride | N10-methylated pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) derivative | nih.govmdpi.com |
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a valuable tool for the formation of carbon-nitrogen bonds in the synthesis of pyrido[2,3-d]pyrimidine analogues. This reaction allows for the coupling of an amine with a halide or triflate, providing a direct route to N-aryl and N-alkyl substituted derivatives.
This methodology has been successfully applied to the synthesis of novel pyrido[2,3-d]pyrimidines. nih.govacs.org For example, the Buchwald-Hartwig coupling of substituted anilines with a protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine has been explored to generate a series of analogues. nih.govacs.org This approach offers a versatile means to introduce a wide array of aromatic and heteroaromatic amines at specific positions of the pyrido[2,3-d]pyrimidine scaffold. rsc.org The reaction is also utilized for the synthesis of C4-substituted N-aryl pyrido[2,3-d]pyrimidin-7(8H)-ones from the corresponding triflate precursor. nih.gov
Table 2: Application of Buchwald-Hartwig Amination
| Pyrido[2,3-d]pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Pivaloyl protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine | Substituted anilines | Palladium catalyst | 6-Arylaminopyrido[2,3-d]pyrimidine analogues | nih.govacs.org |
| 7-Oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate | N-Aryl amines | Palladium catalyst | 4-(N-Aryl)pyrido[2,3-d]pyrimidin-7(8H)-ones | nih.gov |
The Mannich reaction provides a pathway to construct the pyrido[2,3-d]pyrimidine skeleton through the condensation of an amine, an aldehyde (or a source thereof), and a compound containing an active hydrogen. In the context of pyrido[2,3-d]pyrimidine synthesis, Mannich bases can be employed as key building blocks.
For instance, 6-amino-1,3-dimethyluracil can be reacted with aryl-alkanone Mannich bases to yield 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines. jocpr.com This reaction proceeds through the formation of intermediates, ultimately leading to the fused heterocyclic system. benthamdirect.com This method highlights the utility of pre-formed Mannich bases as synthons for the pyridine portion of the final product.
Table 3: Mannich Reaction in Pyrido[2,3-d]pyrimidine Synthesis
| Pyrimidine Precursor | Mannich Base | Reaction Conditions | Product | Reference |
|---|
Synthetic Challenges and Optimization in Pyrido[2,3-d]pyrimidine Chemistry
While various synthetic routes to pyrido[2,3-d]pyrimidines exist, challenges related to reaction efficiency, regioselectivity, and environmental impact persist. Consequently, significant research efforts are directed towards the optimization of existing methods and the development of novel, more sustainable synthetic strategies.
Optimization often involves the exploration of different catalysts, solvents, and reaction conditions. For example, the use of nanocatalysts, such as Fe3O4–ZnO–NH2–PW12O40, has been investigated to improve the synthesis of pyrido[2,3-d]pyrimidines through multicomponent reactions. researchgate.net These approaches aim for operational simplicity, the use of greener solvents like water or glycerol, and high to excellent yields of the desired products. researchgate.net
Biological Target Engagement and Molecular Mechanisms of Pyrido 2,3 D Pyrimidine 2,4,6 Triamine Derivatives
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme that facilitates the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This process involves the transfer of a hydride ion from the cofactor NADPH to DHF, accompanied by protonation. wikipedia.org The resulting THF is an essential carrier of one-carbon units required for the synthesis of purines and thymidylate, which are fundamental components of DNA and RNA. patsnap.com Consequently, the inhibition of DHFR disrupts DNA synthesis and cell division, making it a significant target for therapeutic intervention, particularly in cancer and infectious diseases. patsnap.compharmacologyeducation.org
The catalytic cycle of DHFR is a stepwise process that begins with the binding of both NADPH and the DHF substrate to the enzyme's active site. nih.gov This is followed by a protonation event and subsequent hydride transfer from NADPH to DHF. nih.gov The release of the product, THF, is a rate-determining step in the catalytic cycle. wikipedia.org
Pyrido[2,3-d]pyrimidine-2,4,6-triamine and its derivatives act as DHFR inhibitors by competitively binding to the active site of the enzyme. patsnap.com These compounds are structurally analogous to the natural substrate, dihydrofolate, allowing them to occupy the active site and prevent the binding of DHF. wikipedia.org This competitive inhibition blocks the production of THF, leading to a depletion of the necessary precursors for nucleotide synthesis. patsnap.comnih.gov The high affinity of some of these inhibitors for DHFR makes them potent antagonists of the enzyme's function. nih.gov
A key strategy in the development of antimicrobial agents targeting DHFR is to achieve selective inhibition of the pathogenic enzyme over the host's (mammalian) enzyme. This selectivity is crucial for minimizing host toxicity. This compound derivatives have been specifically designed and synthesized to exhibit potent and selective inhibition of DHFR from various pathogens, including Pneumocystis carinii (pcDHFR), Toxoplasma gondii (tgDHFR), and Pneumocystis jirovecii (pjDHFR). nih.govdrugbank.com
The structural differences between pathogenic and mammalian DHFR active sites are exploited to achieve this selectivity. For instance, certain structural modifications to the pyrido[2,3-d]pyrimidine (B1209978) scaffold can enhance binding to the active site of the pathogenic enzyme while reducing affinity for the human enzyme. nih.gov
One study reported the synthesis of novel 2,4-diamino-6-(benzylamino)pyrido[2,3-d]pyrimidine antifolates that demonstrated significant and selective inhibition of pcDHFR and tgDHFR over rat liver (rl) and human (h) DHFR. drugbank.com The selectivity is often quantified by a selectivity ratio, which compares the inhibitory concentration (IC50) against the pathogenic enzyme to that against the mammalian enzyme. For example, one of the synthesized analogues displayed a selectivity ratio of 9.4 for tgDHFR compared to rlDHFR. drugbank.com Another derivative was found to be a potent inhibitor of tgDHFR with an IC50 value of 6.3 nM and also exhibited high selectivity. drugbank.com
The table below summarizes the inhibitory activity and selectivity of representative pyrido[2,3-d]pyrimidine derivatives against pathogenic and mammalian DHFRs.
| Compound | Target DHFR | IC50 (nM) | Selectivity Ratio (vs. rlDHFR) |
|---|---|---|---|
| Compound 11 | tgDHFR | - | 9.4 |
| Compound 22 | tgDHFR | 6.3 | - |
The inhibition of DHFR by this compound derivatives directly disrupts the folate metabolic pathway. nih.gov This pathway is essential for providing the one-carbon units necessary for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525). patsnap.com Tetrahydrofolate (THF), the product of the DHFR-catalyzed reaction, is converted into various cofactors that participate in these biosynthetic reactions. nih.gov
By blocking the production of THF, these inhibitors cause a depletion of these essential folate cofactors. nih.gov This, in turn, halts the synthesis of purines and thymidylate. patsnap.com The lack of these building blocks for DNA and RNA synthesis leads to an impairment of nucleic acid production. nih.gov Consequently, rapidly proliferating cells, such as cancer cells and microorganisms, which have a high demand for nucleic acid synthesis, are particularly susceptible to the effects of DHFR inhibition. nih.govwikipedia.org This ultimately leads to the cessation of cell growth and proliferation. nih.gov
Protein Kinase Modulation
Beyond their well-established role as DHFR inhibitors, certain pyrido[2,3-d]pyrimidine derivatives have been investigated for their ability to modulate the activity of protein kinases, particularly tyrosine kinases. These enzymes play critical roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Some pyrido[2,3-d]pyrimidine-based compounds have shown inhibitory activity against tyrosine kinases such as Abl, the fusion protein BCR-ABL, and Fibroblast Growth Factor Receptor 3 (FGFR3). The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). Inhibitors of BCR-ABL are a cornerstone of CML therapy. Similarly, mutations in FGFR3 are associated with various cancers, including bladder cancer and multiple myeloma.
The mechanism of inhibition by these compounds typically involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
The Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis. Key components of this pathway include p38, MEK (also known as MAP2K), and ERK (also known as MAPK). Aberrant activation of the MAP kinase pathway is frequently observed in various cancers.
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been explored as potential inhibitors of components of the MAP kinase pathway. By targeting kinases such as p38, MEK, or ERK, these compounds can interfere with the downstream signaling events that promote cancer cell growth and survival. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their proliferation.
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
Derivatives of pyrido[2,3-d]pyrimidine have emerged as potent inhibitors of mTOR, a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. mdpi.comnih.gov The mTOR signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. researchgate.net Pyrido[2,3-d]pyrimidine-2,4-diamines, in particular, have been the focus of extensive research, leading to the discovery of potent and selective mTOR kinase inhibitors. capes.gov.brnih.gov
These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of mTOR and blocking its catalytic activity. nih.gov This inhibition affects both mTORC1 and mTORC2 complexes, leading to a downstream cascade of effects, including the inhibition of protein synthesis and cell proliferation. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors. For instance, modifications at the C2 and C4 positions of the pyrido[2,3-d]pyrimidine core with moieties like morpholine (B109124) have been shown to enhance mTOR inhibitory activity. researchgate.net
Some pyrido[2,3-d]pyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors, simultaneously targeting two key nodes in the same signaling pathway. mdpi.comnih.gov This dual inhibition can lead to a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms. mdpi.com
| Compound Type | Target(s) | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrido[3,2-d]pyrimidine Derivative | PI3Kα | 3-10 | mdpi.com |
| Pyrido[3,2-d]pyrimidine Derivative | mTOR | Varies | mdpi.com |
| Pyrido[2,3-d]pyrimidine-2,4-diamine (B6165648) | mTOR | Potent Inhibition | capes.gov.brnih.gov |
| Voxtalisib (XL-765) | PI3K/mTOR | Not Specified | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation (e.g., CDK2, CDK4/6)
The cell cycle is a tightly regulated process controlled by cyclins and their associated cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, and inhibitors of CDKs have proven to be effective anticancer agents. nih.gov The pyrido[2,3-d]pyrimidine scaffold is a key component of several potent and selective CDK inhibitors, most notably targeting CDK4 and CDK6. encyclopedia.pubresearchgate.net
Inhibition of the CDK4/6-cyclin D complex prevents the phosphorylation of the retinoblastoma (Rb) protein. mdpi.com This, in turn, maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1-to-S phase transition and effectively arresting the cell cycle in the G1 phase. nih.govmdpi.com
Several pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as highly specific inhibitors of CDK4 and CDK6. researchgate.net For instance, a derivative with an IC50 of 115.38 nM for CDK6 has been reported. nih.gov Another study highlighted imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine analogs that potently inhibited CDK4/D3 and CDK6/D3 with IC50 values in the low nanomolar range (0.8 nM and 2.0 nM, respectively, for one compound). nih.gov The selectivity of these compounds for CDK4/6 over other CDKs, such as CDK2, is a critical factor in their therapeutic window. encyclopedia.pub
| Compound Class | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine Derivative | CDK6 | 115.38 | nih.gov |
| Pyrido[2,3-d]pyrimidine Derivative | CDK6 | 726.25 | nih.gov |
| Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine Analog | CDK4/D3 | 0.8 | nih.gov |
| Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine Analog | CDK6/D3 | 2.0 | nih.gov |
| Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine Analog | CDK4/D3 | 2.7 | nih.gov |
| Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine Analog | CDK6/D3 | 4.8 | nih.gov |
Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition
Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical serine/threonine protein kinase that regulates protein synthesis by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF-2). bohrium.comnih.gov The upregulation of eEF-2K has been observed in various malignant cells, making it a potential target for cancer therapy. bohrium.comresearchgate.net
A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity against eEF-2K. bohrium.comnih.gov Through structural modifications at different positions of the pyrido[2,3-d]pyrimidine core, researchers have identified compounds with significant inhibitory potency. For example, one such derivative, compound 6, exhibited an IC50 of 420 nM, while another, compound 9, had an IC50 of 930 nM. nih.gov These compounds were shown to reduce eEF-2K activity in breast cancer cells. nih.gov The development of these inhibitors has been aided by homology modeling to understand the binding interactions within the catalytic domain of eEF-2K. bohrium.com
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 6 (A-484954) | eEF-2K | 420 | nih.gov |
| Compound 9 | eEF-2K | 930 | nih.gov |
Other Enzyme and Receptor Interactions
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. proquest.com As such, TS has long been a key target for cancer chemotherapy. Recently, new diaryl-based pyrido[2,3-d]pyrimidine and alkyl-substituted pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as TS inhibitors. proquest.com
In one study, compounds 1n and 2j from these series demonstrated potent human TS (hTS) inhibitory activity with IC50 values of 20.47 ± 1.09 nM and 13.48 ± 0.96 nM, respectively. proquest.com These values are comparable to the control compound, raltitrexed (B1684501) (IC50 14.95 ± 1.01 nM). proquest.com Molecular docking studies revealed that these compounds bind to the catalytic site of TS, indicating their mechanism of inhibition. proquest.com
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 1n | hTS | 20.47 ± 1.09 | proquest.com |
| Compound 2j | hTS | 13.48 ± 0.96 | proquest.com |
| Raltitrexed (control) | hTS | 14.95 ± 1.01 | proquest.com |
Biotin (B1667282) Carboxylase Modulation
Biotin carboxylase (BC) is a component of the acetyl-CoA carboxylase enzyme complex, which catalyzes the first committed step in fatty acid biosynthesis. nih.govmdpi.com This pathway is essential for bacteria, making BC an attractive target for the development of novel antibiotics. nih.gov Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of bacterial biotin carboxylase. nih.gov
Research has focused on redesigning and optimizing these pyridopyrimidine inhibitors to improve their antibacterial potency against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov Structure-based molecular design, guided by co-crystal structures of inhibitors bound to E. coli BC, has been employed to enhance the physicochemical properties of these compounds for better membrane penetration while maintaining or improving target inhibition. nih.gov
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing crucial roles in signal transduction pathways. A series of pyrido[2,3-d]pyrimidine-2,4-diones have been synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4). nih.gov More recently, pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as highly potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.gov
ENPP1 hydrolyzes cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which is an endogenous agonist for the stimulator of interferon genes (STING) pathway. nih.gov Inhibition of ENPP1 can therefore trigger the STING pathway and promote antitumor immunity, making it an attractive target for cancer immunotherapy. nih.gov Optimization of the pyrido[2,3-d]pyrimidin-7-one scaffold has led to the development of compounds with significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro. nih.gov
Carbonic Anhydrase Inhibition
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms, specifically hCA I and hCA II. nih.govnih.gov Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. nih.gov A study exploring a series of novel pyrido[2,3-d]pyrimidine derivatives containing an indole (B1671886) ring demonstrated that these compounds effectively inhibit both hCA I and hCA II. nih.govnih.gov
The inhibitory activities were quantified by determining the half-maximal inhibitory concentration (IC50) values. The investigation revealed that all tested pyrido[2,3-d]pyrimidine derivatives displayed inhibitory activity against both hCA I and hCA II. nih.govnih.gov Among the synthesized compounds, derivative 7e was identified as the most potent inhibitor of hCA I, with an IC50 value of 6.79 µM. nih.gov For the hCA II isoform, derivative 7g showed the highest inhibitory activity, with an IC50 of 7.57 µM. nih.gov
The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl and uracil (B121893) rings could modulate the inhibitory efficacy of these compounds. nih.gov For instance, the presence of a methyl group attached to the uracil ring was found to enhance the inhibitory activities against both hCA I and hCA II. nih.govnih.gov These findings suggest that the pyrido[2,3-d]pyrimidine scaffold is a promising template for the design of novel carbonic anhydrase inhibitors. nih.gov
Table 1: Inhibitory Activity (IC50) of Selected Pyrido[2,3-d]pyrimidine Derivatives against hCA I and hCA II
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) |
|---|---|---|
| 7a | 15.34 | 21.18 |
| 7b | 20.17 | 25.43 |
| 7c | 11.21 | 15.72 |
| 7d | 9.84 | 12.33 |
| 7e | 6.79 | 9.41 |
| 7f | 26.21 | 31.10 |
| 7g | 10.26 | 7.57 |
| 7h | 18.77 | 23.14 |
| 7i | 12.53 | 17.89 |
| 7j | 8.12 | 10.65 |
| 7k | 14.98 | 19.27 |
Data sourced from scientific literature. nih.gov
Adenosine Kinase Inhibition
Based on the conducted research, no scientific literature or data is available regarding the specific inhibitory activity of this compound or its derivatives on adenosine kinase.
Structure Activity Relationship Sar and Ligand Target Interactions of Pyrido 2,3 D Pyrimidine 2,4,6 Triamine Analogues
Importance of Substituent Position and Nature (e.g., N6, N9, Phenyl Ring Substitutions)
The biological activity of pyrido[2,3-d]pyrimidine-2,4,6-triamine derivatives is highly sensitive to the nature and position of various substituents on the core scaffold and its appended phenyl ring. Key positions that have been extensively studied include the N6 and N9 atoms of the pyrido[2,3-d]pyrimidine (B1209978) ring system and the phenyl ring attached at the N6-position. nih.govnih.gov
N6-Substitutions: The N6-position is crucial for engaging with the target enzyme. Typically, this position is substituted with a methyl group and a phenyl ring. This configuration allows the molecule to probe deep into the active site of enzymes like DHFR. The nature of the aryl group at this position significantly influences inhibitory activity. For instance, a naphthyl group at the N6-position has been shown to make several stabilizing intermolecular contacts within the active site of Pneumocystis carinii DHFR (pcDHFR), contributing to potent inhibition. nih.govnih.gov
N9-Substitutions: A key strategy in developing selective inhibitors has been the transposition of a methyl group from the C5 position, as seen in the non-selective inhibitor Piritrexim, to the N9 position of the pyrido[2,3-d]pyrimidine ring. nih.gov It was hypothesized that an N9-methyl group would create favorable interactions with specific residues in pathogenic DHFR enzymes, such as Isoleucine 123 (Ile123) in pcDHFR, while being sterically hindered by the smaller Valine 115 (Val115) residue in human DHFR (hDHFR). nih.govresearchgate.net This hypothesis was validated by structural data, which showed that the N9-methyl substituent indeed interacts more favorably with Ile123 in pcDHFR, contributing to the observed selectivity. nih.govnih.gov
Phenyl Ring Substitutions: The pattern of substitution on the N6-phenyl ring is a major determinant of both potency and selectivity. Electron-withdrawing groups, such as fluorine atoms, have been shown to enhance inhibitory activity. For example, a 3,4,5-trifluorophenyl substitution resulted in a highly potent and selective inhibitor of Pneumocystis jirovecii DHFR (pjDHFR) over the human isoform. nih.gov The orientation of the substituted phenyl ring within the active site can vary between different species of DHFR, leading to differences in selectivity. In hDHFR, the trifluorophenyl ring of a potent inhibitor was observed to occupy a position near the cofactor-binding site, making close contacts with residues like Aspartate 21 (Asp21), Serine 59 (Ser59), and Isoleucine 60 (Ile60). nih.govnih.gov In contrast, in pcDHFR, the same ring is positioned further from the cofactor site. nih.govnih.gov
The following table summarizes the inhibitory activity of selected N6- and N9-substituted this compound analogues against various DHFR enzymes, illustrating the impact of these substitutions.
| Compound Name | N6-Phenyl Substitution | N9-Substitution | Target Enzyme | IC50 (µM) | Selectivity Ratio (hDHFR/pjDHFR) |
| N6-methyl-N6-(4-isopropylphenyl)this compound | 4-isopropylphenyl | H | hDHFR | - | - |
| N6-methyl-N6-1-naphthylthis compound | 1-naphthyl | H | pcDHFR | - | - |
| N6-methyl-N6-(3,4,5-trifluorophenyl)this compound | 3,4,5-trifluorophenyl | H | hDHFR | 0.15 | 35 |
| N6-methyl-N6-(3,4,5-trifluorophenyl)this compound | 3,4,5-trifluorophenyl | H | pjDHFR | 0.0042 | 35 |
Conformational Analysis and Molecular Recognition
The three-dimensional conformation adopted by a ligand upon binding to its target is fundamental to molecular recognition and biological activity. X-ray crystallography studies of this compound analogues in complex with DHFR have provided invaluable insights into their bound conformations. nih.govnih.gov
A striking example is the differential binding conformation of N6-methyl-N6-(3,4,5-trifluorophenyl)this compound when complexed with hDHFR versus pcDHFR. nih.govnih.gov In the active site of hDHFR, the trifluorophenyl ring of this inhibitor is oriented towards the NADPH cofactor-binding site. nih.gov Conversely, when bound to pcDHFR, the same ring points away from the cofactor and towards a different region of the active site, near residues such as Isoleucine 65 (Ile65) and Phenylalanine 69 (Phe69). nih.gov
This conformational flexibility allows the ligand to adapt to the specific topology of different enzyme active sites, which is a key factor in determining its selectivity profile. The ability of the molecule to adopt a low-energy conformation that maximizes favorable interactions with the target protein is a prerequisite for high-affinity binding. The observed differences in the bound conformations of these analogues in different DHFR species underscore the subtle yet critical differences in the active site architecture that can be exploited for the design of species-selective inhibitors. nih.gov
Molecular Interactions Governing Binding Affinity and Selectivity
The binding of this compound analogues to their target enzymes is stabilized by a network of non-covalent interactions. The affinity and selectivity of these compounds are dictated by the precise nature and geometry of these interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
Hydrogen bonding is a critical component of the binding of these inhibitors. The 2,4-diaminopyrimidine (B92962) portion of the scaffold is a key pharmacophore that mimics the natural substrate, dihydrofolate. The 2-amino and 4-amino groups of the pyrido[2,3-d]pyrimidine core typically form crucial hydrogen bonds with conserved residues in the DHFR active site. For instance, the protonated N1 atom and the 2-amino group can form an ionic bond with a conserved glutamate (B1630785) or aspartate residue (e.g., Glu30 in hDHFR), while the 4-amino group often interacts with the backbone carbonyls of other residues. nih.gov In the case of Trypanosoma brucei DHFR, the 2-amine group of a pyrimidine-based inhibitor forms hydrogen bonds with Serine 95, and the 4-amine group interacts with Tyrosine 174. mdpi.com These hydrogen bonding networks anchor the inhibitor in the active site, providing a substantial portion of the binding energy.
Hydrophobic interactions play a significant role in the binding of the more lipophilic parts of the this compound analogues. The N6-substituted phenyl ring and the N9-methyl group, for example, are positioned to interact with hydrophobic pockets within the DHFR active site. nih.gov In hDHFR, the side chain phenyl ring is oriented in a pocket formed by residues such as Leucine 22 (Leu22), Phenylalanine 31 (Phe31), Serine 59 (Ser59), and Isoleucine 60 (Ile60). nih.gov The favorable interaction between the N9-methyl group and the hydrophobic side chain of Ile123 in pcDHFR, as opposed to the weaker contact with the smaller Val115 in hDHFR, is a key hydrophobic interaction that contributes to the selective inhibition of the pathogenic enzyme. nih.gov The naphthyl moiety of N6-methyl-N6-1-naphthylthis compound also makes numerous hydrophobic contacts with active site residues in pcDHFR, enhancing its binding affinity. nih.gov
Ligand Efficiency and Optimization Strategies
The development of potent and selective inhibitors from a lead compound involves a process of optimization, where the structure of the molecule is systematically modified to improve its properties. Ligand efficiency (LE) is a useful metric in this process, as it relates the binding affinity of a compound to its size (typically the number of heavy atoms). mtak.hu A related metric, lipophilic ligand efficiency (LLE), relates potency to lipophilicity (LogP). wikipedia.org These metrics help to guide the optimization process by identifying compounds that achieve high affinity without excessive increases in size or lipophilicity, which can be detrimental to drug-like properties. researchgate.net
The SAR data for the this compound series provide clear examples of successful optimization strategies. The transposition of the methyl group from C5 to N9 is a prime example of a strategic modification that significantly improved the selectivity profile of the scaffold against pathogenic DHFRs. nih.gov This was achieved by designing a feature that would be sterically and electronically complementary to the target active site (pcDHFR) but not the anti-target (hDHFR).
Computational Chemistry and Molecular Modeling in Pyrido 2,3 D Pyrimidine Research
Quantum Chemical Calculations (e.g., DFT-based studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govtandfonline.com These studies provide a fundamental understanding of the molecule's properties, which can be correlated with its biological activity.
A common approach involves using DFT with a basis set like B3LYP/6-31G+(d,p) to optimize the molecular geometry and calculate key electronic parameters. nih.gov The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular interest. The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov
From these energies, global reactivity parameters can be calculated to further characterize the molecule. These parameters help in understanding the relationship between the chemical structure and the reactivity of the compounds. nih.gov
Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions, such as how a pyrido[2,3-d]pyrimidine derivative might bind to a biological target. nih.gov
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecule's surface. | Predicts sites for intermolecular interactions and binding. nih.gov |
Molecular Docking and Ligand-Protein Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. irispublishers.comnih.govnih.gov This method is extensively used in the study of pyrido[2,3-d]pyrimidine derivatives to elucidate their mechanism of action and to guide the design of more potent analogues. nih.govku.dk
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling. The pyrido[2,3-d]pyrimidine derivative is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. irispublishers.comnih.gov
These studies have provided valuable insights into how pyrido[2,3-d]pyrimidine scaffolds interact with a variety of protein targets, including:
Thymidylate Synthase (TS): Docking studies have shown that derivatives can interact with key catalytic amino acids, such as Cys195, which is essential for anticancer activity. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR): Research has examined the binding modes of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, identifying crucial interactions within the adenine (B156593) binding pocket. nih.gov
Receptor Interacting Protein Kinase-2 (RIPK2): Docking suggests that engagement with Ser25 in the glycine-rich loop can enhance selectivity. ku.dk
Wee1 Kinase: Studies have revealed the appropriate binding orientations and conformations of pyrido[2,3-d]pyrimidine derivatives that are responsible for their inhibitory activity. aip.orgresearchgate.net
PIM-1 Kinase: Docking of potent inhibitors has helped to understand their binding interactions within the kinase's active site. rsc.org
The predicted ligand-protein complexes reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are critical for binding affinity and selectivity. irispublishers.comnih.govnih.gov
Table 2: Examples of Protein Targets and Key Interactions for Pyrido[2,3-d]pyrimidine Derivatives from Docking Studies
| Target Protein | PDB Code | Key Interacting Residues | Reference |
|---|---|---|---|
| Thymidylate Synthase | 6QXG | Cys195 | nih.govnih.govresearchgate.net |
| EGFRWT | Not Specified | Not Specified | nih.gov |
| EGFRT790M | Not Specified | Not Specified | nih.gov |
| COVID-19 Main Protease (Mpro) | 6LU7 | Not Specified | irispublishers.comnih.gov |
| Wee1 Kinase | Not Specified | Not Specified | aip.orgresearchgate.net |
Homology Modeling for Target Structure Elucidation
When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a reliable model. mdpi.com This technique is crucial for enabling structure-based drug design efforts, such as molecular docking, for novel or less-studied targets of pyrido[2,3-d]pyrimidine compounds.
The process of homology modeling involves several steps:
Template Identification: Identifying one or more proteins with known experimental structures (templates) that have a high degree of sequence similarity to the target protein (query).
Sequence Alignment: Aligning the amino acid sequence of the query protein with the template(s).
Model Building: Building a 3D model of the query protein based on the atomic coordinates of the aligned template structure.
Model Refinement and Validation: Optimizing the model to correct any structural irregularities and then validating its quality using various computational tools.
For instance, a 3D structure of Monopolar spindle 1 (Mps1) kinase was constructed using homology modeling to study its interaction with pyrido[3,4-d]pyrimidine (B3350098) inhibitors. mdpi.com The resulting model was stabilized through molecular dynamics simulations before being used for docking studies. This approach allows researchers to gain insights into the specific binding modes between inhibitors and the target protein, even in the absence of an experimentally determined crystal structure. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. aip.org For pyrido[2,3-d]pyrimidine research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are particularly valuable. aip.orgresearchgate.net
In a 3D-QSAR study, a set of structurally related pyrido[2,3-d]pyrimidine derivatives with known biological activities (e.g., IC50 values) are spatially aligned. Then, CoMFA and CoMSIA models are built to correlate the 3D steric and electrostatic fields (and other fields like hydrophobic and hydrogen bond donor/acceptor in CoMSIA) of the molecules with their activities. aip.org
Statistically significant QSAR models, characterized by high squared correlation coefficients (R²) and cross-validated correlation coefficients (q²), can be used to:
Predict the biological activity of newly designed, untested compounds.
Provide a visual representation, through contour maps, of which regions of the molecule are important for activity.
For example, 3D-QSAR studies on pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitors identified key structural requirements for activity. aip.orgresearchgate.net The CoMFA and CoMSIA contour maps indicated that introducing electropositive groups at certain positions (R1 and R5) and smaller, electronegative groups at another (R2) could enhance inhibitory potency. aip.org Such theoretical results help to understand the mechanism of action and guide the rational design of novel and more potent inhibitors. aip.orgresearchgate.net
Table 3: Statistical Parameters from a 3D-QSAR Study on Pyrido[2,3-d]pyrimidine Wee1 Inhibitors
| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | Predictive R² (External Validation) |
|---|---|---|---|
| CoMFA | 0.707 | 0.964 | 0.707 |
| CoMSIA | 0.645 | 0.972 | 0.794 |
(Data sourced from a study on 45 derivatives) aip.org
Virtual Screening and De Novo Design of Analogues
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. When applied to pyrido[2,3-d]pyrimidines, virtual screening can be used to discover novel derivatives with desired biological activities. nih.govresearchgate.net
The process often involves docking a large database of compounds into the active site of a target protein and ranking them based on their predicted binding affinities. nih.gov The top-scoring compounds, or "hits," are then selected for further experimental testing. For example, a virtual screening of a pyrido[2,3-d]pyrimidine database was performed to identify novel inhibitors of human thymidylate synthase (hTS). nih.govresearchgate.net This led to the identification of four potential ligands with better predicted docking scores than the standard drug, raltitrexed (B1684501). nih.govresearchgate.net
Complementing virtual screening is de novo design, a computational method for creating entirely new molecules with desired properties. irispublishers.com These techniques use knowledge of the target's binding site to design novel ligands that are predicted to have high affinity and selectivity. This can involve piecing together molecular fragments or "growing" a molecule within the active site. Both virtual screening and de novo design are integral parts of modern computer-aided drug design workflows for discovering and optimizing new pyrido[2,3-d]pyrimidine-based therapeutic agents. irispublishers.com
Preclinical Biological Evaluation Methodologies for Pyrido 2,3 D Pyrimidine 2,4,6 Triamine Derivatives
In Vitro Enzyme Inhibition Assays
Derivatives of Pyrido[2,3-d]pyrimidine-2,4,6-triamine have been a focus of enzyme inhibition studies, particularly targeting dihydrofolate reductase (DHFR). nih.gov This enzyme is critical for the synthesis of nucleic acids and amino acids, making it a key target in cancer and infectious disease therapy. Piritrexim, a notable derivative, is a lipophilic inhibitor of human DHFR. researchgate.net The core structure of these compounds allows for modifications that can enhance their inhibitory activity and selectivity for the target enzyme.
Another significant target for this class of compounds is the eukaryotic elongation factor-2 kinase (eEF-2K), which is involved in protein synthesis regulation. A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for their inhibitory activity against eEF-2K. nih.govnih.gov Structural modifications at various positions of the pyrido[2,3-d]pyrimidine (B1209978) scaffold were explored to understand the structure-activity relationships (SAR) for eEF-2K inhibition. nih.govnih.gov
Furthermore, certain derivatives have been investigated for their inhibitory effects on human carbonic anhydrase I and II (hCA I and II). nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic implications. Studies have shown that various substituted pyrido[2,3-d]pyrimidine derivatives can effectively inhibit these isoenzymes. nih.gov
Kinase inhibition is another area of significant interest, with derivatives being evaluated against targets such as tyrosine kinases, phosphatidylinositol-3 kinase (PI3K), and the mammalian target of rapamycin (B549165) (mTOR). rsc.orgnih.gov For instance, some derivatives have shown potent inhibitory effects against various kinases implicated in cancer cell proliferation. nih.gov The pyrido[2,3-d]pyrimidine scaffold has been identified as a valuable core for the discovery of new and potent kinase inhibitors. nih.gov
Cell-Based Assays for Biological Activity Profiling
Cell-based assays are crucial for evaluating the biological effects of this compound derivatives in a more physiologically relevant context. These assays provide insights into the compounds' efficacy against various pathogens and cancer cells.
Antiprotozoal and Antimicrobial Assays
The therapeutic potential of pyrido[2,3-d]pyrimidine derivatives extends to antiprotozoal and antimicrobial applications. Piritrexim, for example, has demonstrated anti-parasitic properties. nih.gov The mechanism of action is often attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the survival of these organisms. nih.gov
In terms of antimicrobial activity, various novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated against a range of bacterial and tubercular strains. researchgate.net Some of these compounds have exhibited significant antitubercular and antimicrobial activities. researchgate.net The antimicrobial screening of newly synthesized derivatives is a common practice to identify potential new antibiotics. bu.edu.eg For instance, some compounds have shown moderate antimicrobial activity against Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these assays to quantify the potency of the compounds. mdpi.com
Antifungal Assays
The antifungal potential of this compound derivatives has also been explored. researchgate.net Synthesized compounds are often screened against various fungal strains to determine their efficacy. bu.edu.egresearchgate.net The structure-activity relationship of these derivatives is studied to optimize their antifungal properties. researchgate.net Some of the synthesized compounds have been found to exhibit potent activity against tested microorganisms in comparison with standard drugs. researchgate.net
Anticancer Cell Line Proliferation Assays
A significant area of research for this compound derivatives is their application as anticancer agents. rsc.org These compounds are evaluated for their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in these assays.
Numerous studies have reported the synthesis and in vitro anti-proliferative activity of novel pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cells. nih.gov For example, a series of novel 1,4-naphthoquinones possessing pyrido[2,3-d]pyrimidine scaffolds showed potent inhibitory activity against SGC7901 and HepG2 cell lines. researchgate.net
The evaluation of these derivatives often involves comparing their cytotoxicity against cancer cells to that of normal cell lines to assess their selectivity. nih.gov Furthermore, DNA damage assays are employed to understand the mechanism by which these compounds induce cancer cell death. mdpi.com Some derivatives have shown the ability to protect DNA from damage induced by agents like bleomycin. mdpi.com
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Compound 4 | MCF-7 | IC50: 0.57 μM | rsc.org |
| Compound 11 | MCF-7 | IC50: 1.31 μM | rsc.org |
| Compound 4 | HepG2 | IC50: 1.13 μM | rsc.org |
| Compound 11 | HepG2 | IC50: 0.99 μM | rsc.org |
| Compound 14m | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Excellent antiproliferative activity | nih.gov |
Antiviral Replication Assays
The antiviral properties of this compound derivatives have been investigated against a range of viruses. researchgate.net These compounds are screened for their ability to inhibit viral replication in cell culture. For instance, a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines were synthesized and tested for their antiviral activity against herpes simplex virus (HSV), with some showing good activity. nih.gov
More recently, with the emergence of new viral threats, these derivatives have been evaluated for their potential against coronaviruses. Some compounds have been assessed for their inhibitory efficacy against the replication of SARS-CoV-2. figshare.com Molecular docking studies are often used as a preliminary screening tool to predict the binding affinity of these compounds to viral proteins, such as the main protease (Mpro). figshare.comirispublishers.com
| Compound | Enzyme | Activity | Reference |
|---|---|---|---|
| Hydrazinylpyridopyrimidine 4 | SARS-CoV-2 Mpro | IC50: 10.69 µM | figshare.com |
| Triazolopyrimidin 15c | SARS-CoV-2 Mpro | IC50: 8.723 µM | figshare.com |
Mechanistic Studies in Cell Culture
To understand how this compound derivatives exert their biological effects, mechanistic studies are conducted in cell culture models. These studies aim to elucidate the molecular pathways affected by the compounds.
In the context of cancer, research has focused on the ability of these derivatives to induce apoptosis (programmed cell death) and to interfere with the cell cycle. nih.gov For example, certain compounds were found to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl2. nih.gov Furthermore, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov
Mechanistic investigations have also revealed that some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can act as blockers of the RAF-MEK-ERK signaling pathway, a critical pathway for tumor growth. nih.gov These compounds were shown to suppress cell migration, induce apoptosis, and decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner. nih.gov
Cellular Pathway Perturbation Analysis
The analysis of how Pyrido[2,3-d]pyrimidine derivatives perturb cellular pathways is a critical step in understanding their mechanism of action. These compounds have been shown to interact with a variety of cellular targets, leading to downstream effects on signaling cascades that control cell proliferation, survival, and metabolism. The primary targets identified are various protein kinases and dihydrofolate reductase (DHFR). nih.govnih.gov
Researchers evaluate the effects of these derivatives on specific signaling pathways by measuring the activity of key enzymes and the phosphorylation status of downstream substrates. For instance, derivatives targeting cyclin-dependent kinases (CDKs), such as Palbociclib, are assessed for their ability to inhibit the G1 to S phase transition of the cell cycle. nih.gov Similarly, compounds targeting the PI3K/mTOR pathway are evaluated by monitoring the phosphorylation levels of proteins like Akt and S6 ribosomal protein. nih.gov
Several studies have quantified the inhibitory effects of these derivatives on specific cellular targets. For example, PD180970, a pyrido[2,3-d]pyrimidine derivative, was found to reduce the tyrosine phosphorylation of Bcr/Abl and induce cell death in chronic myeloid leukemia (CML) cell lines at nanomolar concentrations. nih.gov Another derivative demonstrated potent inhibition of PIM-1 kinase, leading to a significant induction of apoptosis and cell cycle arrest at the G1 phase in breast cancer cells. researchgate.net The efficacy of these compounds is often determined by their IC50 values, which represent the concentration required to inhibit a specific biological process by 50%.
The table below summarizes the inhibitory activities of various Pyrido[2,3-d]pyrimidine derivatives against different cellular targets.
| Compound Class/Example | Target | Effect | IC50 Value |
| Palbociclib Analogs | CDK4/6 | Cell Cycle Arrest | 92.78 - 726.25 nM nih.gov |
| PD180970 | Bcr/Abl Tyrosine Kinase | Reduction of Phosphorylation, Apoptosis | ~2.5 nM nih.gov |
| Piritrexim | Dihydrofolate Reductase (DHFR) | Inhibition of Folate Metabolism | Not Specified |
| Vistusertib (AZD2014) | mTORC1/mTORC2 | Inhibition of PI3K/mTOR Pathway | Not Specified |
| Compound 4 (Elsayed et al., 2024) | PIM-1 Kinase | Apoptosis, G1 Cell Cycle Arrest | 11.4 nM researchgate.net |
| Compound 6 (A-484954) | eEF-2K | Inhibition of Protein Synthesis | 420 nM uu.nl |
| Compound 8a (Abdelgawad et al., 2022) | EGFRWT / EGFRT790M | Inhibition of EGFR Signaling | 0.099 µM / 0.123 µM nih.gov |
These analyses demonstrate that Pyrido[2,3-d]pyrimidine derivatives can selectively perturb pathways crucial for cancer cell survival and proliferation, such as those regulated by CDKs, tyrosine kinases, and mTOR. nih.govrsc.org
Target Engagement Verification in Cells
Verifying that a compound engages its intended target within a cellular context is essential to confirm its mechanism of action. For Pyrido[2,3-d]pyrimidine derivatives, this is typically achieved through a combination of biochemical and cellular assays. These compounds are often designed as ATP-competitive inhibitors, particularly for kinase targets. nih.gov
In cellular models, target engagement is demonstrated by observing the direct downstream consequences of target inhibition. For instance, the inhibition of c-Src kinase by specific pyrido[2,3-d]pyrimidines was confirmed by measuring the reduced phosphorylation of its known cellular substrates, such as paxillin, p130(cas), and Stat3, at sub-micromolar concentrations. nih.gov Crucially, these selective inhibitors did not affect the autophosphorylation of other kinases like EGFR or PDGFR, confirming their specificity within the cell. nih.gov
Similarly, for mTOR inhibitors like Vistusertib (AZD2014), target engagement in preclinical models and clinical trials has been verified by analyzing tumor biopsies. A reduction in the phosphorylation of the downstream effector S6 was observed in post-treatment biopsies compared to pre-treatment samples, providing direct evidence of mTOR pathway inhibition in the tumor tissue. nih.gov For EGFR inhibitors, engagement is confirmed by showing inhibition of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. nih.gov
The table below outlines common methods used to verify target engagement for this class of compounds.
| Target Class | Verification Method | Cellular Outcome Measured |
| Tyrosine Kinases (e.g., c-Src, Bcr/Abl) | Western Blot / Immunoassay | Decreased phosphorylation of direct substrates (e.g., paxillin, Stat3). nih.gov |
| Serine/Threonine Kinases (e.g., mTOR, PIM-1) | Western Blot / Immunohistochemistry | Decreased phosphorylation of downstream effectors (e.g., p-S6). nih.gov |
| Cyclin-Dependent Kinases (e.g., CDK4/6) | Flow Cytometry / Cell Proliferation Assays | Cell cycle arrest at G1/S checkpoint; inhibition of cell proliferation. nih.gov |
| Dihydrofolate Reductase (DHFR) | Metabolic Assays | Inhibition of DHFR-dependent conversion of substrates (e.g., dihydrobiopterin). nih.gov |
These verification studies are crucial for validating that the observed anti-proliferative or apoptotic effects of the compounds are indeed a result of their interaction with the intended molecular target.
Non-Clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships
Understanding the relationship between a drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is fundamental in preclinical development. These studies help to establish a foundation for potential therapeutic use by examining how the drug is absorbed, distributed, metabolized, and how these factors relate to its efficacy in non-clinical models.
Absorption and Distribution Studies (Non-Clinical)
Non-clinical studies in animal models are performed to understand how Pyrido[2,3-d]pyrimidine derivatives are absorbed and distributed throughout the body. These characteristics are critical as they determine the compound's access to its target tissues.
Piritrexim, a lipophilic DHFR inhibitor from this class, is noted for its ability to enter cells rapidly via passive diffusion, a potential advantage over drugs that rely on active transport. nih.gov In studies involving rats, intravenously administered Piritrexim was found to penetrate extensively into tissues, achieving tissue-to-plasma concentration ratios that were generally 10-fold higher than those reported for methotrexate. nih.gov This extensive distribution includes the ability to enter the brain at pharmacologically relevant concentrations. nih.gov Pharmacokinetic studies in dogs showed an absolute oral bioavailability of 0.64 (64%). nih.gov
Another prominent derivative, Palbociclib, exhibits an absolute oral bioavailability of 46% in humans, with the maximum plasma concentration being observed between 6 to 12 hours after administration. fda.gov It has a large volume of distribution, indicating that, like Piritrexim, it distributes widely throughout the body. uu.nl
The table below summarizes key non-clinical absorption and distribution parameters for representative compounds.
| Compound | Animal Model | Bioavailability | Key Distribution Findings |
| Piritrexim | Rat, Dog | 64% (oral, in dog) nih.gov | Extensive tissue penetration; crosses the blood-brain barrier. nih.gov |
| Palbociclib | Human (Clinical Data) | 46% (oral) fda.gov | Large volume of distribution (2800 L). uu.nl |
Drug Metabolism Studies (Non-Clinical)
Drug metabolism studies are conducted to identify the pathways by which the body chemically modifies and eliminates a compound. This is a key determinant of a drug's half-life and potential for drug-drug interactions. For Pyrido[2,3-d]pyrimidine derivatives, metabolism is a primary route of elimination.
Based on data from human mass balance trials, Palbociclib is cleared primarily through hepatic metabolism. fda.gov In vitro studies have identified the specific enzymes responsible: Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1) are the main contributors to its metabolism. fda.gov This reliance on hepatic clearance means that renal clearance is only a minor route of elimination for Palbociclib. uu.nl
Establishing PK-PD Relationships for Efficacy (Non-Clinical Models)
Establishing a clear relationship between the pharmacokinetic profile of a compound and its pharmacodynamic effect is the ultimate goal of preclinical evaluation. This involves demonstrating that achieving a certain drug concentration in a target tissue leads to a desired biological response, such as tumor growth inhibition.
In non-clinical xenograft models, certain Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant tumor growth inhibition, which is attributed to their favorable pharmacokinetic features allowing for effective target engagement in vivo. nih.gov For Piritrexim, its ability to penetrate the brain was directly linked to a pharmacodynamic effect: the inhibition of the DHFR-dependent conversion of dihydrobiopterin to tetrahydrobiopterin (B1682763) in the brain. nih.gov
For the mTOR inhibitor Vistusertib (AZD2014), drug concentrations achieved in preclinical models were found to be consistent with those required for anti-tumor activity. nih.gov This was further confirmed in a clinical setting where pharmacologically relevant plasma concentrations led to demonstrable target inhibition in patient tumor biopsies. nih.gov Furthermore, population PK/PD modeling for Palbociclib has been used to establish a direct correlation between drug exposure and the extent of neutropenia, a known dose-limiting pharmacodynamic effect. researchgate.net This relationship allows for the prediction of toxicity based on pharmacokinetic measurements.
Advanced Research Directions and Future Perspectives on Pyrido 2,3 D Pyrimidine 2,4,6 Triamine Based Compounds
Development of Multi-Targeting Agents
The complexity of diseases such as cancer, which often involve multiple aberrant signaling pathways, has spurred the development of multi-targeting agents. The pyrido[2,3-d]pyrimidine (B1209978) scaffold is well-suited for this approach due to its ability to be decorated with various substituents, allowing for interaction with multiple biological targets. nih.govnih.gov
Researchers are actively designing derivatives that can simultaneously inhibit several key enzymes implicated in cancer progression. A notable strategy involves creating compounds that target multiple protein kinases. nih.gov For instance, certain pyrido[2,3-d]pyrimidine derivatives have been engineered to inhibit Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1 concurrently. nih.gov This multi-pronged attack can lead to a more potent anticancer effect and potentially reduce the likelihood of drug resistance. nih.gov
The design of these multi-targeted agents often involves the strategic modification of the pyrido[2,3-d]pyrimidine core to fit the ATP-binding pockets of different kinases. By carefully selecting and positioning various functional groups, chemists can fine-tune the inhibitory profile of the molecule. mdpi.com
Table 1: Examples of Multi-Targeted Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Targeted Kinases | Therapeutic Area |
| 5a | PDGFRβ, EGFR, CDK4/cyclin D1 | Cancer |
| 65 | PDGFr, FGFr, EGFr, c-src | Cancer |
| PD180970 | c-Abl, Bcr/Abl | Chronic Myelogenous Leukemia |
This table showcases select derivatives from the broader pyrido[2,3-d]pyrimidine class that have demonstrated activity against multiple kinase targets.
Strategies for Overcoming Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Pyrido[2,3-d]pyrimidine derivatives are being investigated as a means to overcome resistance to existing therapies. nih.gov A key area of focus is their application against resistant mutations in kinases, such as the T790M mutation in EGFR, which confers resistance to first-generation EGFR inhibitors like erlotinib (B232) and gefitinib. nih.gov
Scientists have successfully designed and synthesized novel pyrido[2,3-d]pyrimidine-based compounds that show potent inhibitory activity against both the wild-type (WT) and the resistant T790M mutant form of EGFR. nih.govnih.gov These next-generation inhibitors are engineered to form specific interactions within the ATP-binding site of the mutant enzyme, thereby circumventing the resistance mechanism. nih.gov For example, compound 8a from a synthesized series demonstrated high inhibitory activity against both EGFR-WT and EGFR-T790M. nih.gov
Another strategy involves targeting alternative pathways that cancer cells may activate to bypass the effects of a primary drug. By developing multi-targeting pyrido[2,3-d]pyrimidines, as discussed previously, researchers aim to simultaneously block the primary target and the compensatory signaling pathways, thereby preventing or overcoming resistance. nih.gov The compound PD180970, for instance, has shown effectiveness against imatinib-resistant cells in chronic myeloid leukemia. nih.gov
Exploration of Novel Biological Targets
While much of the research on pyrido[2,3-d]pyrimidines has focused on well-established targets like EGFR and other tyrosine kinases, recent efforts have expanded to explore novel biological targets. rsc.orgnih.gov This diversification opens up new therapeutic possibilities for a range of diseases.
One such novel target is the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), which is overexpressed in several cancers. Researchers have identified pyrido[2,3-d]pyrimidine analogues as potent and selective inhibitors of DYRK1B, suggesting a new avenue for cancer therapy. nih.gov Similarly, PIM-1 kinase, another enzyme implicated in cancer cell proliferation and survival, has been identified as a target for newly synthesized pyrido[2,3-d]pyrimidine derivatives. rsc.orgnih.govrsc.org Certain compounds have shown potent PIM-1 inhibition with IC50 values in the nanomolar range. rsc.org
Beyond oncology, researchers are investigating other potential targets. Eukaryotic elongation factor-2 kinase (eEF-2K), an enzyme involved in protein synthesis, has been identified as a target for pyrido[2,3-d]pyrimidine-2,4-dione derivatives, with potential applications in breast cancer. nih.gov The versatility of the scaffold also allows for the design of inhibitors for enzymes like dihydrofolate reductase (DHFR), which is a target for antimicrobial and antiprotozoal agents. nih.gov
Table 2: Novel Biological Targets for Pyrido[2,3-d]pyrimidine Derivatives
| Target Enzyme | Therapeutic Relevance |
| DYRK1B/DYRK1A | Cancer (ovarian, pancreatic, etc.) |
| PIM-1 Kinase | Breast Cancer, other malignancies |
| eEF-2K | Breast Cancer |
| NUAK1 | Neurodegenerative Disease |
Application of Chemoinformatics and Artificial Intelligence in Design
The design and optimization of novel Pyrido[2,3-d]pyrimidine-2,4,6-triamine-based compounds are increasingly being accelerated by computational tools, including chemoinformatics and artificial intelligence (AI). researchgate.net These technologies enable researchers to more efficiently navigate the vast chemical space and prioritize the synthesis of molecules with the highest probability of success. premierscience.commdpi.com
Molecular docking is a widely used chemoinformatics technique to predict the binding orientation and affinity of a designed compound to its target protein. nih.govrsc.org This allows for the virtual screening of large libraries of potential derivatives and provides insights into the key molecular interactions that govern biological activity, guiding further structural modifications. researchgate.net For example, docking studies have been crucial in understanding how pyrido[2,3-d]pyrimidine derivatives bind to the active sites of EGFR-WT and EGFR-T790M, facilitating the design of potent dual inhibitors. nih.gov
Collaborative Research Initiatives in Pyrido[2,3-d]pyrimidine Chemistry and Biology
The advancement of research into pyrido[2,3-d]pyrimidine-based compounds is often the result of collaborative efforts between different scientific disciplines and institutions. The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts in synthetic chemistry, molecular biology, pharmacology, and computational science.
These collaborations are evident in the co-authorship of numerous research articles, where scientists from departments of chemistry, pharmaceutical sciences, and clinical research centers work together. For example, the synthesis of novel compounds is typically carried out in chemistry labs, while their biological evaluation, such as cytotoxicity screening and enzyme inhibition assays, is performed by biologists and pharmacologists. nih.govrsc.org
Furthermore, international collaborations are becoming more common, uniting research groups from different countries to leverage unique expertise and resources. These partnerships facilitate the sharing of knowledge, materials, and techniques, ultimately accelerating the pace of discovery. The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and testing, which is greatly enhanced by a seamless collaboration between computational and experimental scientists. nih.govnih.gov While large-scale, formally named consortia specifically for this compound may not be widely publicized, the collaborative nature of the research is a clear and driving force in the field.
Q & A
Q. What are the common synthetic routes for Pyrido[2,3-d]pyrimidine-2,4,6-triamine derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, reductive amination, and nucleophilic substitution. For example:
- Condensation with nitro-malonaldehyde: 2,4,6-triaminopyrimidine reacts with nitro-malonaldehyde to form 6-nitro intermediates, which are reduced to 6-amino derivatives using RANEY® Ni in DMF .
- Reductive amination: Substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) are used to introduce aryl groups at the N6 position, followed by sodium cyanoborohydride-mediated methylation .
- General procedure: Reactions often employ methanol/chloroform/ammonium hydroxide (1:5:0.5) as mobile phases for TLC monitoring, with yields ranging from 59% to 82% depending on substituents .
Table 1: Representative Synthetic Conditions and Yields
| Compound | Substituent at N6 | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 6 | 2-Methoxyphenyl | MeOH/CHCl3/NH4OH | 71% | |
| 15 | 3,4,5-Trifluorophenyl | MeOH/CHCl3/NH4OH | 82% | |
| 18 | Methyl + 2-Methoxyphenyl | MeOH/CHCl3/NH4OH | 59% |
Q. How can researchers characterize the structural integrity of this compound analogs?
Methodological Answer: Key techniques include:
- <sup>1</sup>H NMR : Assigns proton environments (e.g., methoxy groups at δ 3.70–3.80 ppm, aromatic protons at δ 6.78–8.83 ppm) .
- HRMS : Confirms molecular formulas (e.g., C14H14N6O requires 282.1229; observed 282.1225) .
- Elemental Analysis : Validates purity (>95% for most derivatives) .
- TLC : Monitors reaction progress (Rf values: 0.25–0.48) .
Table 2: Spectroscopic Data for Compound 6
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR | δ 3.80 (OCH3), 6.88–7.19 (C6H4) | Confirms methoxy and aromatic substituents |
| HRMS | m/z 282.1225 (M<sup>+</sup>) | Matches theoretical mass |
Advanced Research Questions
Q. What strategies enhance the selectivity of this compound analogs as DHFR inhibitors across species?
Methodological Answer: Selectivity is achieved through:
- Substituent Engineering : Bulky N6 groups (e.g., naphthyl or trifluorophenyl) exploit steric differences in DHFR active sites. For example, the N9-methyl group interacts preferentially with Ile123 in Pneumocystis carinii DHFR (pcDHFR) over Val115 in human DHFR (hDHFR) .
- Crystallography-Guided Design : X-ray structures reveal that trifluorophenyl derivatives bind pcDHFR with tighter van der Waals contacts (e.g., compound 26: h/pjDHFR selectivity ratio = 35.7) .
Table 3: Selectivity Ratios of Key Derivatives
| Compound | Substituent | IC50 (hDHFR) | IC50 (pcDHFR) | Selectivity Ratio (h/pc) |
|---|---|---|---|---|
| 26 | 3,4,5-Trifluorophenyl | 0.8 nM | 0.022 nM | 35.7 |
| PTX | Parent scaffold | 0.5 nM | 0.5 nM | 1.0 |
Q. How do structural modifications at the N6 position impact binding affinity against DHFR?
Methodological Answer:
- Hydrophobic Interactions : Naphthyl groups (compound 24) form π-π stacking with Phe69 in pcDHFR, increasing potency (IC50 = 0.015 nM) .
- Electron-Withdrawing Groups : Trifluorophenyl derivatives enhance binding via halogen bonds with Asp21 and Ser59 in hDHFR .
- Methoxy Substitutions : 2,5-Dimethoxybenzyl groups improve solubility without compromising affinity (e.g., compound 18: IC50 = 1.2 nM) .
Q. How can researchers resolve contradictory activity data in Pyrido[2,3-d]pyrimidine derivatives across assay systems?
Methodological Answer: Contradictions arise from differences in:
- Binding Conformations : Crystal structures show that compound 26 adopts distinct orientations in hDHFR (trifluorophenyl near cofactor site) vs. pcDHFR (trifluorophenyl near Ile123) .
- Assay Conditions : Standardize NADPH concentration and pH (optimum: pH 7.5 for hDHFR, pH 6.5 for pcDHFR) to reduce variability .
- Enzyme Source : Use recombinant DHFR isoforms to isolate species-specific effects .
Key Step: Validate activity trends using orthogonal assays (e.g., enzyme inhibition + cellular cytotoxicity) and molecular docking to correlate structural motifs with function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
